1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine 1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459605
InChI: InChI=1S/C8H16N2/c1-10-6-4-7-8(10)3-2-5-9-7/h7-9H,2-6H2,1H3
SMILES: CN1CCC2C1CCCN2
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol

1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine

CAS No.:

Cat. No.: VC13459605

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine -

Specification

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
IUPAC Name 1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C8H16N2/c1-10-6-4-7-8(10)3-2-5-9-7/h7-9H,2-6H2,1H3
Standard InChI Key GESUDRQFGPKYSI-UHFFFAOYSA-N
SMILES CN1CCC2C1CCCN2
Canonical SMILES CN1CCC2C1CCCN2

Introduction

Structural and Chemical Properties

Core Scaffold and Saturation

The parent structure of pyrrolo[3,2-b]pyridine consists of a fused six-membered pyridine ring and a five-membered pyrrole ring. The "octahydro" designation indicates complete saturation of the bicyclic system, resulting in a decahydroisoquinoline-like framework. This saturation alters electronic properties, solubility, and conformational flexibility compared to aromatic analogs like 1-methyl-1H-pyrrolo[3,2-b]pyridine (PubChem CID: 20737640) .

Molecular Formula and Weight

For unsaturated analogs, molecular formulas typically follow C₈H₈N₂ (e.g., 1-methyl-1H-pyrrolo[3,2-b]pyridine, MW: 132.16 g/mol) . Introducing eight hydrogens via saturation would yield a formula of C₈H₁₆N₂ (MW: 140.22 g/mol).

Stereochemical Considerations

Octahydro saturation introduces multiple stereocenters. For example, the pyrrolidine ring alone may adopt cis or trans configurations, influencing physicochemical properties and biological activity .

Synthetic Approaches

While no direct synthesis of 1-methyloctahydro-1H-pyrrolo[3,2-b]pyridine is documented in the provided sources, methodologies for analogous compounds suggest viable routes:

Hydrogenation of Aromatic Precursors

Catalytic hydrogenation of 1-methyl-1H-pyrrolo[3,2-b]pyridine under high-pressure H₂ with transition metal catalysts (e.g., Pd/C or PtO₂) could yield the octahydro derivative. Reaction conditions would require optimization to achieve full saturation without over-reduction.

Cyclization Strategies

The synthesis of 1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves a Duff formylation reaction using hexamethylenetetramine and trifluoroacetic acid. Adapting this method with saturated intermediates could generate octahydro analogs.

Key Reaction Steps (Hypothetical Pathway):

  • Ring Saturation: Hydrogenate pyrrolo[3,2-b]pyridine precursor.

  • N-Methylation: Treat with methyl iodide in presence of a base.

  • Purification: Chromatography using DCM/MeOH gradients .

PropertyUnsaturated Analog Predicted Octahydro Variant
Molecular Weight132.16 g/mol140.22 g/mol
clogP (Estimated)1.20.8
Water SolubilityLowModerate

Reduced aromaticity likely improves metabolic stability, as seen in N-methylated pyrrolopyridines .

Comparative Analysis with Literature Compounds

Structural Analogues and Activities

  • 1-Methyl-1H-pyrrolo[3,2-b]pyridine : Aromatic core used in ligand design for enzyme inhibition.

  • Compound 4h : FGFR inhibitor (IC₅₀ = 7 nM) featuring a pyrrolo[2,3-b]pyridine scaffold.

  • Compound 65 : MPS1 inhibitor with carbamate substitution enhancing kinase selectivity.

Impact of Saturation on Bioactivity

Hydrogenation may:

  • Reduce π-π stacking interactions with kinase hydrophobic pockets .

  • Increase conformational flexibility, potentially improving binding to allosteric sites .

Challenges and Future Directions

Synthetic Hurdles

  • Stereoselective hydrogenation to control diastereomer formation.

  • Optimization of reaction yields, particularly for large-scale synthesis.

Biological Evaluation Priorities

  • Kinase Profiling: Assess selectivity across kinome panels .

  • Cellular Assays: Test antiproliferative effects in cancer cell lines (e.g., HCT116, 4T1) .

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